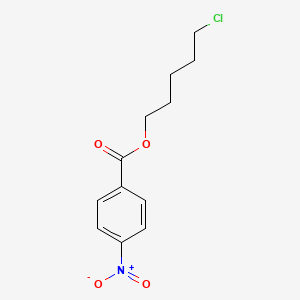![molecular formula C18H16N2O6 B11963350 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate CAS No. 52488-27-4](/img/structure/B11963350.png)
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C18H16N2O6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate amine with a diketone under acidic conditions.
Cyclization: The pyrrole intermediate undergoes cyclization with a phthalic anhydride derivative to form the pyrrolophthalazine core.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol under acidic conditions to yield the desired tricarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents due to its biological activity.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrrolophthalazine derivatives.
Mecanismo De Acción
The mechanism of action of 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate: Similar structure but with an isoquinoline ring instead of a phthalazine ring.
1,2-Diethyl 3-methyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate: Similar structure with different alkyl substituents.
Uniqueness
3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is unique due to its specific substitution pattern and the presence of three ester groups, which contribute to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
52488-27-4 |
|---|---|
Fórmula molecular |
C18H16N2O6 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
3-O-ethyl 1-O,2-O-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H16N2O6/c1-4-26-18(23)15-13(17(22)25-3)12(16(21)24-2)14-11-8-6-5-7-10(11)9-19-20(14)15/h5-9H,4H2,1-3H3 |
Clave InChI |
XQPHYLQJRJHRLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C2N1N=CC3=CC=CC=C32)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride](/img/structure/B11963271.png)
![1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
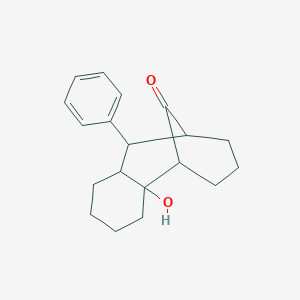
![4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11963285.png)

![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963295.png)

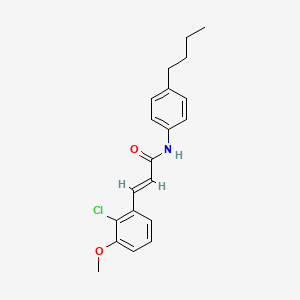
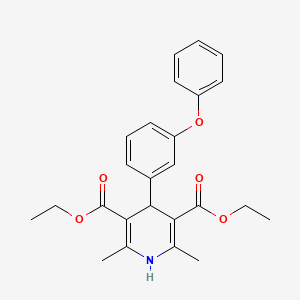
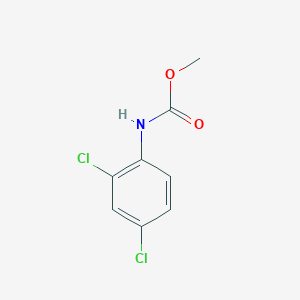

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromoaniline](/img/structure/B11963354.png)
